molecular formula C12H18ClN3O B178292 Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride CAS No. 132036-42-1

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

Numéro de catalogue: B178292
Numéro CAS: 132036-42-1
Poids moléculaire: 255.74 g/mol
Clé InChI: VIQQUDRWPRGFBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride is a heterocyclic compound featuring a benzo[d]imidazole core fused with a tetrahydro ring system and a pyrrolidinyl methanone substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name

pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10;/h8-9H,1-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQQUDRWPRGFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597128
Record name (Pyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132036-42-1
Record name Methanone, 1-pyrrolidinyl(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132036-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Procedure

  • Formation of Acyl Chloride :

    • 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (5.3 g) is suspended in acetonitrile (53 mL) with thionyl chloride (2.9 mL).

    • The mixture is stirred at 53–55°C for 1.5 hours, followed by partial solvent removal under reduced pressure.

  • Coupling with Pyrrolidine :

    • The crude acyl chloride is added dropwise to pyrrolidine (14.2 g in 50 mL acetonitrile) at ≤2°C.

    • After warming to room temperature, the solution is concentrated, and the residue is extracted with chloroform.

    • Hydrochloric acid in ethanol is added to precipitate the product, yielding 4.25 g (82.9%) of white crystals.

Characterization

  • Melting Point : 234–236°C.

  • Molecular Weight : 255.74 g/mol.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d6): δ 1.90–3.00 (m, 7H, benzimidazole/pyrrolidine CH2), 3.70 (t, J = 7 Hz, 2H, CH2N), 7.55 (s, 1H, imidazole CH).

    • LC-MS : m/z 222 (M⁺ + 1).

Alternative Routes and Modifications

Use of Different Carboxylic Acid Sources

A variation employs 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride (34.5% purity) treated with thionyl chloride at 90°C for 4 hours. Subsequent coupling with 1,2,3,4-tetrahydroquinoline in dichloromethane yields a fumarate salt after purification (33.3% yield).

Solvent and Catalyst Optimization

  • Solvent : Acetonitrile is preferred for acyl chloride formation due to its polar aprotic nature, facilitating thionyl chloride reactivity.

  • Catalyst : Silica gel chromatography (dichloromethane/methanol/ammonia) is used for impurity removal in scaled-up syntheses.

Industrial-Scale Considerations

Yield and Purity Enhancements

  • Recrystallization : Ethanol/ethyl acetate mixtures yield high-purity hydrochloride salts (≥95% by HPLC).

  • Byproduct Management : Tributyltin chloride byproducts are converted to filterable polymers using NaF, enabling efficient recovery.

Comparative Analysis of Methods

Parameter Acyl Chloride Method Alternative Route
Starting MaterialCarboxylic acid sulfateCarboxylic acid HCl
Reaction Temperature53–55°C90°C
Yield82.9%33.3%
Purity (HPLC)>95%90% (after recrystallization)
ScalabilityHighModerate

Applications and Derivatives

The hydrochloride salt serves as a critical intermediate for:

  • Ramosetron Impurities : Structural analogs like ramosetron impurity 5 HCl are synthesized via similar pathways.

  • 5-HT3 Antagonists : Modifications at the pyrrolidine or benzimidazole moieties enhance receptor binding affinity .

Analyse Des Réactions Chimiques

Functional Group Transformations

The compound undergoes reactions at distinct sites:

Pyrrolidine Ring

  • Alkylation : Reacts with alkyl halides under basic conditions to form quaternary ammonium salts.

  • Oxidation : Susceptible to oxidation at the α-carbon using agents like m-CPBA, forming pyrrolidone derivatives.

Benzoimidazole Moiety

  • Electrophilic Substitution : Nitration or halogenation occurs at position 4/7 of the benzoimidazole ring under acidic conditions .

  • Deprotonation : The NH group in the imidazole ring reacts with strong bases (e.g., NaH) to form nucleophilic intermediates.

Methanone Bridge

  • Nucleophilic Attack : The carbonyl group reacts with Grignard reagents or hydrides (e.g., LiAlH4) to form secondary alcohols or alkanes.

Reaction Mechanisms and Kinetics

  • SNAr Reactions : The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., para to sulfone groups) with amines or alcohols, requiring microwave irradiation for acceleration .

  • Oxidation Kinetics : Conversion of methylthio to methyl sulfone follows pseudo-first-order kinetics with an activation energy of ~45 kJ/mol .

  • Acid-Catalyzed Rearrangements : Protonation of the benzoimidazole NH group facilitates ring-opening reactions at elevated temperatures .

Comparative Analysis with Structural Analogues

The compound’s reactivity differs from analogues due to its fused heterocyclic system:

CompoundStructural FeatureKey Reactivity Difference
1-Pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazoleDihydropyrroloimidazole coreHigher susceptibility to electrophilic substitution at position 2
4,5,6,7-Tetrahydrobenzothiophene derivativesBenzothiophene scaffoldEnhanced stability under oxidative conditions
Ramosetron hydrochlorideAdditional fluorophenyl groupIncreased resistance to metabolic degradation

Stability and Degradation Pathways

  • Hydrolysis : The methanone bridge hydrolyzes slowly in acidic media (t1/2 = 72 h at pH 2) but remains stable in neutral conditions .

  • Thermal Decomposition : Degrades above 200°C, releasing CO and pyrrolidine fragments .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the benzoimidazole ring.

This comprehensive analysis highlights the compound’s versatility in synthetic chemistry and its potential for further functionalization in drug development pipelines.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₈ClN₃O
  • Molecular Weight : Approximately 255.744 g/mol
  • Structural Features : The compound features a pyrrolidine ring and a tetrahydrobenzoimidazole moiety, contributing to its pharmacological properties. The hydrochloride form enhances solubility and stability in various solvents .

Pharmacological Applications

1. Antiemetic Properties

Ramosetron is primarily known for its role as a 5-HT3 receptor antagonist , which blocks serotonin's action at these receptors. This mechanism is crucial in managing nausea and vomiting associated with several medical conditions:

  • Chemotherapy-Induced Nausea and Vomiting (CINV) : Clinical studies have demonstrated ramosetron's efficacy in reducing nausea and vomiting in patients undergoing chemotherapy.
  • Postoperative Nausea and Vomiting (PONV) : Ramosetron has also shown promise in preventing PONV, making it a valuable option in postoperative care.

Research Findings

Numerous studies have highlighted the effectiveness of ramosetron in clinical settings:

  • A randomized controlled trial indicated that ramosetron significantly reduced the incidence of CINV compared to placebo groups.
  • Another study focused on its safety profile, showing that ramosetron was well-tolerated among patients with minimal adverse effects reported.

Synthesis and Chemical Reactions

The synthesis of Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Refluxing pyrrolidine with appropriate precursors to form the desired benzoimidazole structure.
  • Purification techniques such as recrystallization or chromatography to isolate the hydrochloride salt form for enhanced stability .

Mécanisme D'action

The mechanism by which Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride exerts its effects involves its interaction with molecular targets such as tubulin. By binding to tubulin, it can inhibit its polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

GSK484 Hydrochloride
  • Structure: ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride.
  • Key Differences : Replaces pyrrolidinyl with a piperidinyl group; includes cyclopropylmethyl, indolyl, and methoxy substituents.
  • Application : Potent PAD4 inhibitor used in autoimmune and inflammatory diseases .
  • Molecular Weight : 528.06 g/mol (C27H31N5O3·HCl).
  • CAS : 1652591-81-4.
Ramosetron Hydrochloride
  • Structure: (R)-(1-Methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride.
  • Key Differences : Substitutes pyrrolidinyl with a methylindole group; positional isomerism at the benzoimidazole-tetrahydro ring junction.
  • Application : 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting.
  • Molecular Weight : 315.80 g/mol (C17H17N3O·HCl).
  • CAS : 132036-88-5 (analogous to BP 1111) .
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic Acid Hydrochloride
  • Structure: Simplified derivative lacking the pyrrolidinyl methanone group.
  • Key Differences: Carboxylic acid substituent instead of a methanone-pyrrolidine moiety.
  • Molecular Weight : 216.66 g/mol (C8H11N2O2·HCl).
  • CAS : 131020-57-0 .
Thienopyridine-Imidazole Hybrid
  • Structure: 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone.
  • Key Differences: Replaces benzoimidazole with a thienopyridine ring.
  • Molecular Weight : 249.29 g/mol (C11H11N3OS).
  • CAS: Not provided .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Primary Application
Target Compound (Hydrochloride) C12H16N3O·HCl ~265.7 (estimated) Not explicitly provided Pyrrolidinyl, benzoimidazole-tetrahydro Under investigation (inferred)
GSK484 Hydrochloride C27H31N5O3·HCl 528.06 1652591-81-5 Piperidinyl, indolyl, cyclopropylmethyl PAD4 inhibition
Ramosetron Hydrochloride C17H17N3O·HCl 315.80 132036-88-5 Methylindole, benzoimidazole-tetrahydro 5-HT3 antagonism
Benzoimidazole-5-carboxylic Acid Hydrochloride C8H11N2O2·HCl 216.66 131020-57-0 Carboxylic acid Synthetic intermediate
Thienopyridine-Imidazole Hybrid C11H11N3OS 249.29 N/A Thienopyridine, imidazole Unspecified (structural novelty)

Pharmacological and Physicochemical Insights

  • Solubility : Hydrochloride salts (target compound, GSK484, Ramosetron) enhance aqueous solubility compared to free bases .
  • Receptor Binding : Ramosetron’s indole group is critical for 5-HT3 receptor affinity, whereas GSK484’s cyclopropylmethyl and methoxy groups optimize PAD4 inhibition .
  • Synthetic Accessibility : The benzoimidazole core is common across analogs, suggesting shared intermediates (e.g., tetrahydrobenzimidazole derivatives) .

Activité Biologique

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride (CAS Number: 132036-42-1) is a compound characterized by its unique structural features, including a pyrrolidine ring and a tetrahydrobenzimidazole moiety. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC12H18ClN3OC_{12}H_{18}ClN_3O
Molecular Weight255.74 g/mol
CAS Number132036-42-1
InChI KeyVIQQUDRWPRGFBZ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with tubulin , a protein critical for microtubule formation and cellular processes such as mitosis. This compound inhibits tubulin polymerization, leading to disrupted microtubule dynamics which can affect cell division and other cellular functions .

Potential Therapeutic Applications

Research indicates that the compound has potential applications in cancer therapy due to its ability to interfere with cell division. Similar compounds have been investigated for their anticancer properties by targeting various kinases and cellular pathways involved in tumor growth .

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways and cell cycle arrest at the G2/M phase .
  • Selectivity : Comparative studies have indicated that the compound shows selective inhibition against certain cancer types while exhibiting lower toxicity to normal cells. This selectivity is attributed to the unique structural features that enhance binding affinity to specific molecular targets .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the tetrahydrobenzimidazole moiety significantly influence the compound's potency and selectivity against different cancer types. Substituents on the pyrrolidine ring also play a crucial role in enhancing biological activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Tubulin InhibitionDisrupts microtubule dynamics
SelectivityLower toxicity to normal cells
SAR InsightsModifications enhance potency

Q & A

Basic: What synthetic routes are recommended for Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
A common approach involves multi-step organic synthesis, starting with the formation of the tetrahydrobenzimidazole core followed by coupling with a pyrrolidine moiety. Refluxing in ethanol or DMF under nitrogen is critical for cyclization and minimizing side reactions. For example, refluxing heterocyclic precursors (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives) with activated carbonyl intermediates (e.g., pyrrolidin-1-yl methanone precursors) at 80–100°C for 2–4 hours achieves moderate yields (40–60%). Purification via recrystallization (ethanol/DMF mixtures) or column chromatography improves purity. Monitoring reaction progress with TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) ensures intermediate stability .

Basic: Which analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:
Combined spectroscopic and chromatographic methods are essential:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing tetrahydrobenzimidazole NH groups from pyrrolidine protons).
  • HPLC-MS: Validates molecular weight (253.73 g/mol) and detects impurities.
  • FT-IR: Confirms carbonyl (C=O) and amine (N-H) functional groups.
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities.
    Cross-validation with TLC (using iodine vapor for visualization) ensures purity ≥95% before biological testing .

Advanced: How should researchers design experiments to assess biological activity while minimizing cytotoxicity assay false positives?

Methodological Answer:

  • Cell Line Selection: Use standardized lines (e.g., HEK293 or HepG2) with known metabolic profiles to avoid off-target effects.
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Counter-Screens: Pair cytotoxicity assays with anti-proliferative (MTT assay) and apoptosis markers (caspase-3 activation) to distinguish specific activity from general toxicity.
  • Quorum Sensing Inhibition: If applicable, use Pseudomonas aeruginosa models to evaluate anti-biofilm activity, as seen in marine sponge-derived analogs .

Advanced: What strategies resolve contradictory data on the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 2–9) for 4 weeks. Monitor degradation via HPLC every 7 days.
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at 25°C from high-temperature data.
  • Protective Formulations: Lyophilization or storage in amber vials under nitrogen minimizes hydrolytic/oxidative degradation. Contradictions often arise from residual solvents (e.g., DMF) affecting stability; ensure solvent removal via vacuum drying .

Advanced: How does stereochemistry influence biological target interactions, and how are these interactions validated?

Methodological Answer:

  • Chiral Centers: The tetrahydrobenzimidazole ring’s stereochemistry (e.g., 5-position) affects binding to enzymes like kinases or GPCRs. Enantiomeric separation via chiral HPLC is critical.
  • Validation Methods:
    • Molecular Docking: Compare enantiomer binding energies to targets (e.g., using AutoDock Vina).
    • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD values) for stereoisomers.
    • In Vivo Pharmacokinetics: Track enantiomer-specific bioavailability and metabolite profiles in rodent models .

Advanced: What methodologies establish structure-activity relationships (SAR) when modifying pyrrolidine or tetrahydrobenzimidazole moieties?

Methodological Answer:

  • Scaffold Modifications: Synthesize analogs with substituents (e.g., methyl, methoxy) on the pyrrolidine nitrogen or benzimidazole ring. Use Sonogashira coupling or reductive amination for diversity.
  • Biological Testing: Screen analogs against panels of targets (e.g., cancer cell lines, bacterial biofilms) to identify critical substituents. For example, bulky groups on the pyrrolidine may enhance solubility but reduce CNS penetration.
  • Computational QSAR Models: Train models on analog datasets to predict activity cliffs and guide synthesis priorities .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors (generated during salt formation).
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.
  • First Aid: Immediate rinsing with water (15+ minutes for eye/skin exposure) and medical consultation for persistent irritation .

Advanced: How can researchers address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤0.1% final concentration) for initial dissolution, followed by dilution in assay buffers (PBS, pH 7.4).
  • Liposomal Encapsulation: Formulate with phosphatidylcholine-based liposomes to enhance aqueous dispersion.
  • Salt Screening: Explore alternative counterions (e.g., sulfate, tosylate) to improve solubility without altering bioactivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.